

Phase diagram of the copper-chromium-oxygen system

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromium copper oxide

Cat. No.: B078546

[Get Quote](#)

Introduction to the Copper-Chromium-Oxygen System

The Cu-Cr-O ternary system is of significant interest due to the formation of notable mixed oxide compounds, primarily the delafossite CuCrO_2 and the spinel CuCr_2O_4 . These materials exhibit unique electrical and optical properties, making them promising for applications in transparent electronics, catalysis, and sensing.^[1] Understanding the phase diagram is crucial for controlling the synthesis of pure-phase materials and predicting their stability under various conditions of temperature and oxygen partial pressure.

The primary stable phases in this system include the metallic alloys of Cu and Cr, the simple oxides (Cu_2O , CuO , Cr_2O_3), and the ternary oxides CuCrO_2 and CuCr_2O_4 .^[2] The formation and stability of these phases are highly dependent on the thermodynamic conditions.

Constituent Binary Systems

The behavior of the ternary system is founded on its constituent binary phase diagrams: Cu-Cr, Cu-O, and Cr-O.

- Copper-Chromium (Cu-Cr): This system is characterized by a eutectic reaction and very limited mutual solid solubility.^{[3][4]} Early studies suggested a miscibility gap in the liquid phase, but more recent assessments based on high-purity materials indicate a simple eutectic type diagram.^[3]

- Copper-Oxygen (Cu-O): This system includes two stable copper oxides: cuprous oxide (Cu_2O) and cupric oxide (CuO).^{[5][6]} The stability of these oxides is a function of temperature and oxygen pressure.
- Chromium-Oxygen (Cr-O): The most stable oxide in this system is Cr_2O_3 (eskolaite), which is highly stable over a wide range of temperatures. Other oxides exist but are less common under typical processing conditions.

Key Ternary Compounds

Within the Cu-Cr-O system, two ternary compounds are of primary importance.

- CuCrO_2 (Delafoseite): This compound is a p-type transparent conducting oxide. It possesses a rhombohedral crystal structure (R-3m space group).^{[7][8]} The synthesis of single-phase CuCrO_2 requires high temperatures, typically above 600 °C, and is often performed in an inert atmosphere to maintain copper in the Cu^{1+} oxidation state.^{[8][9]}
- CuCr_2O_4 (Spinel): This compound has a spinel crystal structure. It is often observed as an intermediate or secondary phase during the synthesis of CuCrO_2 .^{[8][9]} The spinel phase tends to form at lower temperatures (500-700 °C) compared to the delafosseite phase.^[8]

Phase Equilibria and Thermodynamic Data

Thermodynamic modeling, often using the CALPHAD (Calculation of Phase Diagrams) method, combined with experimental investigations, has been employed to understand the phase relationships in the Cu-Cr-O system.^[2]

Isothermal Phase Diagram

An isothermal section of the phase diagram illustrates the stable phase fields at a constant temperature. At 1133 K (860 °C), the equilibrium relations between the various solid phases have been established.^[10]

Quantitative Data Summary

The following tables summarize key quantitative data for the Cu-Cr-O system, compiled from various experimental and modeling studies.

Table 1: Properties and Stability of Key Cu-Cr-O Phases

Compound	Formula	Crystal System	Formation Temperature	In-Air Stability Limit	Key Properties
Copper Chromite	CuCr_2O_4	Spinel	500 - 800 °C[8][9]	Transforms to $\text{CuCrO}_2 > 800 \text{ °C}$ [8]	Often an intermediate phase
Copper Chromium Oxide	CuCrO_2	Rhombohedral (Delafoseite)	> 600 °C (typically 1073 K)[8][9]	Stable up to 1373 K[8]	p-type TCO, Bandgap ~3.1-3.2 eV[1]

Table 2: Thermodynamic Data for Key Reactions

Reaction	Enthalpy of Mixing (ΔH)	Gibbs Free Energy (ΔG)	Notes
$\text{Cu}_2\text{O} + \text{Cr}_2\text{O}_3 \rightarrow 2\text{CuCrO}_2$	Varies with temperature	Becomes favorable at high temperatures	The primary solid-state reaction for delafosseite synthesis. [1]
Liquid Cu-Cr Alloys	Positive deviation from Raoult's law	$\Delta G^E = X\text{Cr}(1-X\text{Cr}) [60880 - 18750X\text{Cr} - T(16.25 - 7.55X\text{Cr})]$ J/mol[11]	Indicates a tendency towards phase separation; predicts a metastable liquid miscibility gap.[11]

Experimental Protocols and Methodologies

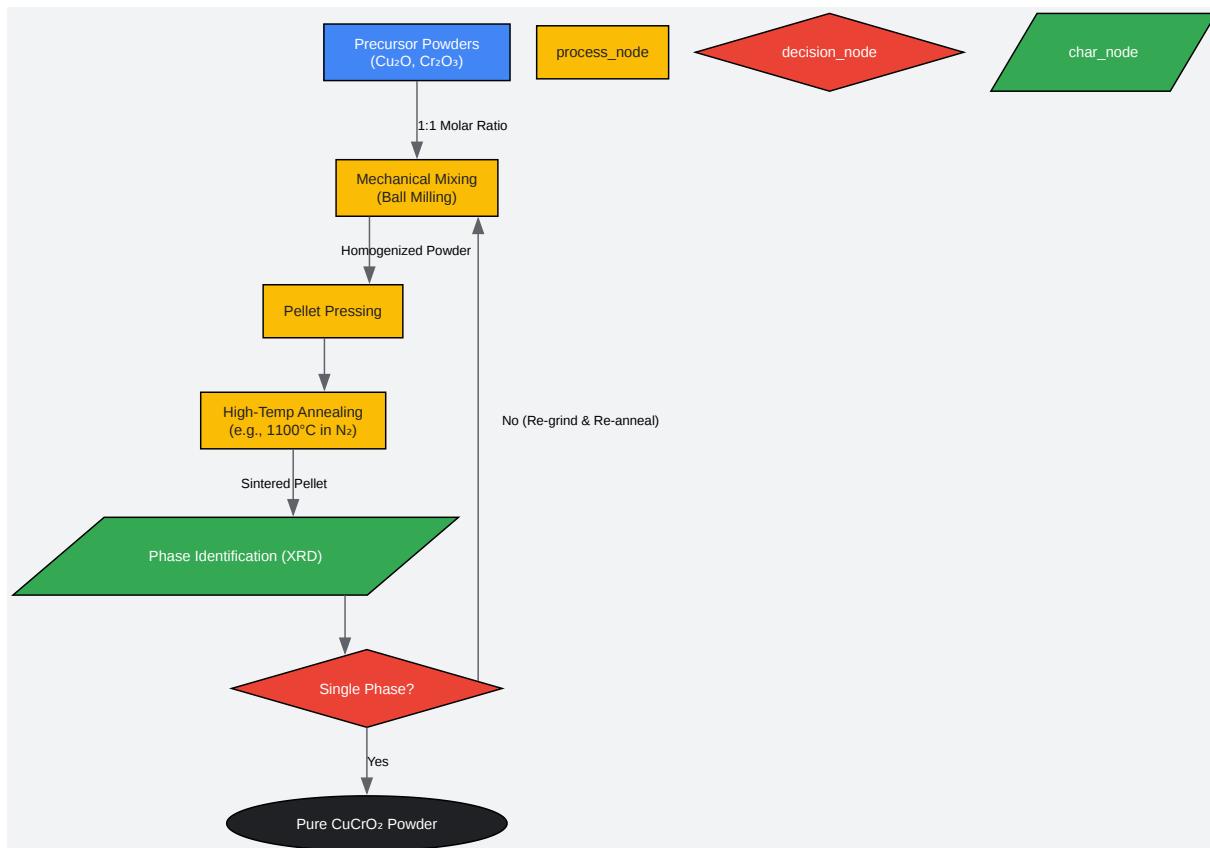
The determination of the Cu-Cr-O phase diagram and the synthesis of its constituent compounds rely on several key experimental techniques.

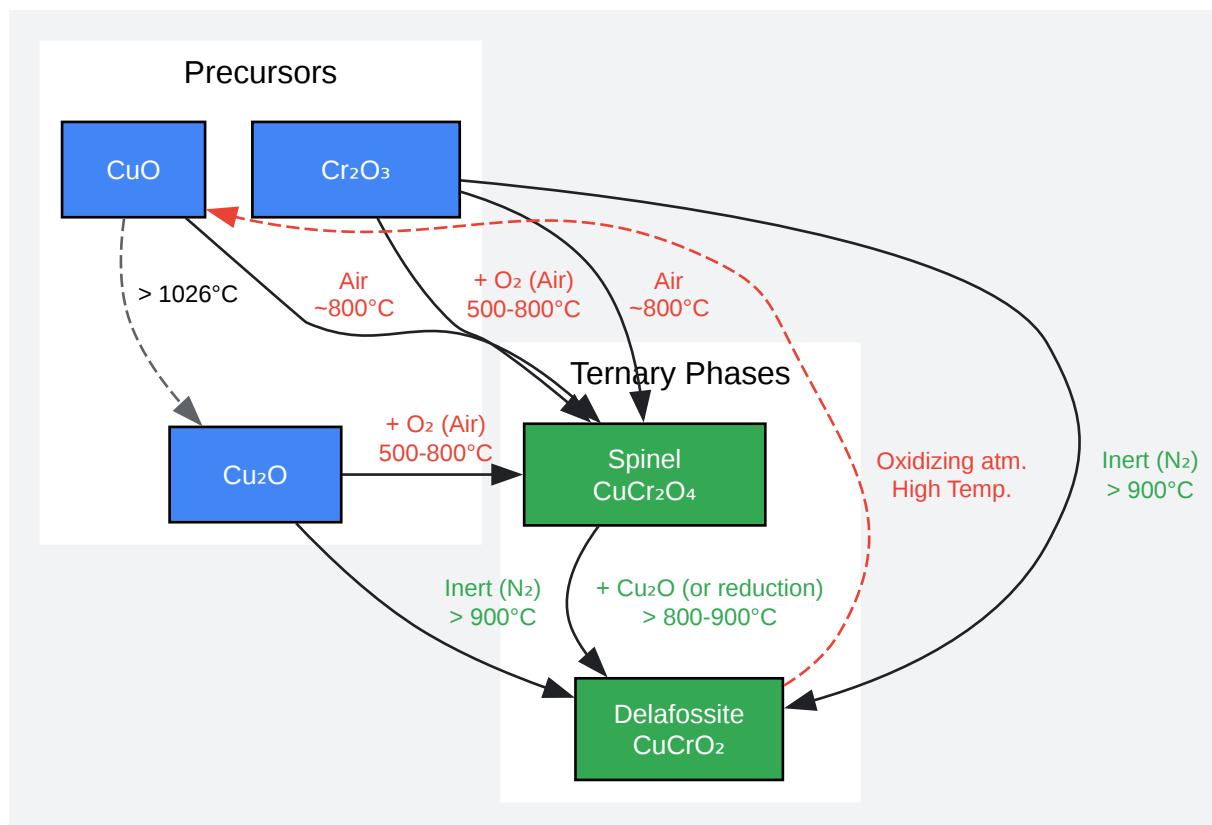
Synthesis Methods

Protocol 1: Solid-State Reaction for Bulk CuCrO₂ Synthesis This is a common method for producing polycrystalline powder samples.

- **Precursor Preparation:** High-purity powders of cuprous oxide (Cu₂O) and chromium(III) oxide (Cr₂O₃) are weighed in a 1:1 molar ratio.
- **Mixing:** The powders are intimately mixed to ensure chemical homogeneity. This can be achieved by ball milling or grinding in an agate mortar.^[8]
- **Calcination (Optional):** The mixed powder may be calcined at an intermediate temperature (e.g., 600-800 °C) to form intermediate phases like CuCr₂O₄.
- **Pelletization:** The powder is uniaxially pressed into pellets to ensure good particle contact.
- **Sintering/Annealing:** The pellets are sintered at high temperatures, typically between 1000 °C and 1200 °C.^{[7][8]} This step must be carried out in a controlled inert atmosphere (e.g., N₂ or Ar) to prevent the oxidation of Cu¹⁺ to Cu²⁺.^[8] The duration can range from several hours to days.
- **Cooling:** The sample is slowly cooled to room temperature.

Protocol 2: RF Sputtering for Thin Film CuCrO₂ Deposition This method is used to grow high-quality thin films for electronic applications.


- **Target Preparation:** Sputtering targets of Cu₂O and Cr₂O₃ are used.
- **Substrate Preparation:** A suitable substrate, such as quartz or glass, is cleaned.
- **Deposition:** The films are deposited by co-sputtering from the two targets in an Ar atmosphere. The sputtering power for each target is adjusted to achieve the desired Cu:Cr stoichiometry (approximately 1:1).^[1]
- **Post-Deposition Annealing:** The as-deposited films are typically amorphous and require a high-temperature annealing step to crystallize the delafossite phase.^[9] This is performed in an inert (N₂) atmosphere at temperatures ranging from 600 °C to 900 °C for several hours.^{[1][9]}


Characterization Techniques

- X-ray Diffraction (XRD): Used to identify the crystalline phases present in a sample by analyzing the diffraction pattern. It is the primary tool for confirming the formation of single-phase CuCrO₂ or identifying mixtures of phases.[7][9]
- Thermogravimetric and Differential Thermal Analysis (TGA/DTA): TGA measures changes in mass with temperature, while DTA detects temperature differences between a sample and a reference. This combination is used to determine phase transition temperatures, reaction kinetics, and thermal stability limits.[8]
- Scanning Electron Microscopy (SEM): Provides high-resolution images of the sample's surface, revealing information about grain size, morphology, and microstructure.[1][7]
- X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of the elements (e.g., confirming Cu as Cu¹⁺).[1]

Visualized Workflows and Phase Relationships

The following diagrams illustrate the logical flow of experiments and the relationships between chemical phases in the Cu-Cr-O system.

[Click to download full resolution via product page](#)**Solid-State Synthesis Workflow for CuCrO_2 .**

[Click to download full resolution via product page](#)

Reaction Pathways in the Cu-Cr-O System.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. andrew.cmu.edu [andrew.cmu.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Phase diagram of the copper-chromium-oxygen system]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078546#phase-diagram-of-the-copper-chromium-oxygen-system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com